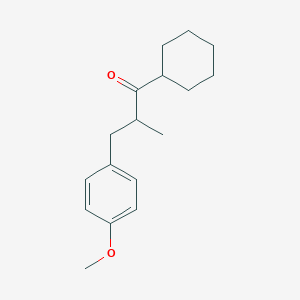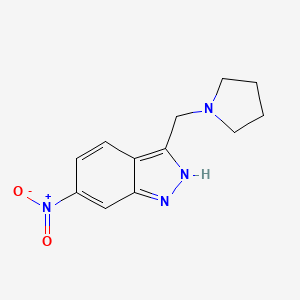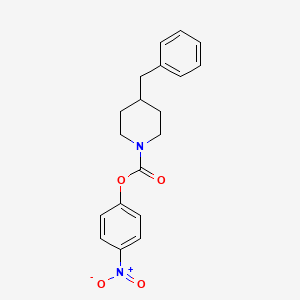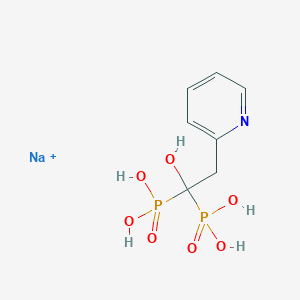
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is a bioactive chemical compound with the molecular formula C₇H₁₁NO₇P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonic acid groups, contributing to its diverse chemical properties .
Métodos De Preparación
The synthesis of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridinylacetic acid with phosphorous acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like water or organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases.
Mecanismo De Acción
The mechanism of action of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. Its phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved may include those related to bone metabolism, cellular signaling, and other physiological processes .
Comparación Con Compuestos Similares
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid can be compared with other similar compounds, such as:
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and bone diseases.
Risedronic acid: A related compound with similar therapeutic uses but distinct pharmacokinetic properties and molecular interactions.
Propiedades
Número CAS |
334708-63-3 |
|---|---|
Fórmula molecular |
C7H11NNaO7P2+ |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);/q;+1 |
Clave InChI |
VJJUOVKYUVGIFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


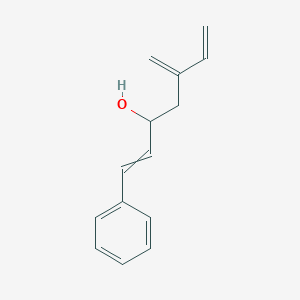
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
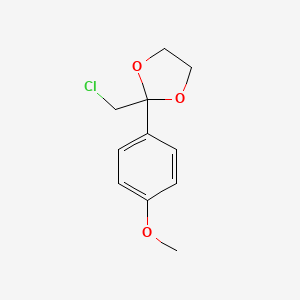
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

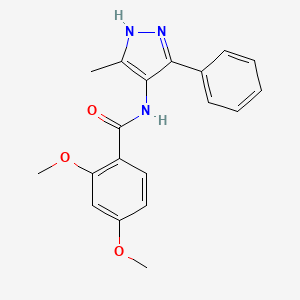
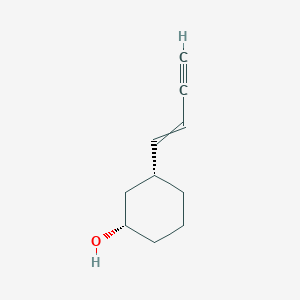
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
